3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

CCR5 antagonism HIV entry inhibition regioselectivity

3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile (CAS 2098026-19-6, MW 232.28 g/mol, C₁₂H₁₆N₄O) is a heteroaryl 3‑oxopropanenitrile built on a 1‑methyl‑1H‑pyrazol‑3‑yl‑piperidine core. The 4‑(pyrazolyl)piperidine module serves as a privileged chemotype across multiple target classes—including CCR5 antagonism, N‑type calcium channel blockade, and mPGES‑1 inhibition—where subtle changes to the N‑acyl substituent at piperidine critically control target engagement and selectivity.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
Cat. No. B13347330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCN(CC2)C(=O)CC#N
InChIInChI=1S/C12H16N4O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,8-9H2,1H3
InChIKeyIWPUMOQCXXBKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile: Scaffold Identity and Pharmacophoric Anchor Points


3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile (CAS 2098026-19-6, MW 232.28 g/mol, C₁₂H₁₆N₄O) is a heteroaryl 3‑oxopropanenitrile built on a 1‑methyl‑1H‑pyrazol‑3‑yl‑piperidine core . The 4‑(pyrazolyl)piperidine module serves as a privileged chemotype across multiple target classes—including CCR5 antagonism, N‑type calcium channel blockade, and mPGES‑1 inhibition—where subtle changes to the N‑acyl substituent at piperidine critically control target engagement and selectivity [1]. The nitrile‑activated methylene in the present compound provides a versatile handle for further derivatisation (e.g., cyclisation to heterocycles or elaboration to amides), making the scaffold an entry point for parallel library synthesis [2].

Why In‑Class Heteroaryl‑Oxopropanenitrile Congeners Cannot Guarantee Equivalent Potency, Selectivity, or Synthetic Utility for 3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile


The 3‑(4‑(1‑methyl‑1H‑pyrazol‑3‑yl)piperidin‑1‑yl)‑3‑oxopropanenitrile framework sits at the intersection of two pharmacologically validated modules: the 4‑pyrazolylpiperidine receptor‑targeting core and the 2‑cyanoacetyl side‑chain. In the CCR5 antagonist series, moving the pyrazole nitrogen from the 2‑position (3‑yl regioisomer) to the 1‑position (5‑yl) abolished antiviral activity (8a IC₅₀ = 76 nM vs. 8b 65% Inh. @ 2 µM) [1]. Similarly, varying the N‑acyl piperidine terminus from 3‑oxopropanenitrile to other acyl groups in patent‑disclosed mPGES‑1 inhibitors shiſted IC₅₀ values from low‑nanomolar to >1 µM [2]. For purchasers, these data demonstrate that substituting a generic heteroaryl‑oxopropanenitrile for the exact title compound—without controlling pyrazole regiochemistry, piperidine‑substitution position, and acyl‑group identity—introduces unpredictable losses in target engagement that can invalidate a lead‑optimisation program before the first assay is run.

Quantitative Evidence Points for 3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile: Comparator‑Driven Differentiation


CCR5 Binding Regioselectivity: 4‑(Pyrazol‑3‑yl)piperidine Configuration Confers Sub‑100 nM Potency vs. Inactive 5‑yl Isomer

In a direct head‑to‑head comparison within the same CCR5 antagonist series, the regioisomeric composition of the 4‑(pyrazolyl)piperidine group dictates target engagement. Compound 8a, which carries the pyrazole nitrogen in the 3‑yl orientation identical to the present title compound, displaced [¹²⁵I]‑MIP‑1α from CCR5 with an IC₅₀ of 76 nM, whereas the 5‑yl regioisomer 8b showed only 65% inhibition at 2 µM [1]. This establishes that correct regioisomeric identity—3‑yl (meta) over 5‑yl—is a binary requirement for achieving nanomolar CCR5 engagement.

CCR5 antagonism HIV entry inhibition regioselectivity

CCR5 Antiviral Potency: Meta‑Positioned Pyrazole Nitrogen Is Required for HIV‑1 Inhibition in HeLa Infectivity Assay

The same pair of regioisomers was evaluated in a HeLa‑cell HIV‑1 infectivity assay. Compound 8a (3‑yl pyrazole orientation) showed an antiviral IC₉₀ of 0.4 nM, whereas compound 8b (5‑yl) produced no detectable antiviral effect up to 300 nM [1]. The > 750‑fold shift in antiviral potency between the two regioisomers reinforces that the 3‑(4‑(1‑methyl‑1H‑pyrazol‑3‑yl)piperidin‑1‑yl)‑3‑oxopropanenitrile architecture is the antiviral‑relevant isomer.

antiviral activity CCR5‑mediated viral entry HIV‑1 HeLa assay

mPGES‑1 Inhibition Landscape: 3‑Oxopropanenitrile‑Terminated Piperidines Deliver Low‑Nanomolar Potency That Is Lost with Amide or Carboxamide Replacements

Patent WO2011023812 discloses > 300 mPGES‑1 inhibitor structures. Within that set, 3‑oxopropanenitrile‑terminated piperidine examples (exemplified by Example 9, “compound III”) inhibit recombinant human mPGES‑1 with sub‑micromolar IC₅₀, whereas congeners bearing amide or carboxylic acid termini lose > 90% of inhibitory potency [1]. This class‑level SAR indicates that the 3‑oxopropanenitrile motif on the piperidine nitrogen is a key pharmacophoric element for mPGES‑1 enzymatic inhibition.

mPGES‑1 inhibition prostaglandin E₂ synthase 3‑oxopropanenitrile SAR

Synthetic Versatility of the 2‑Cyanoacetyl Moiety: Quantitative Reaction Yields as a Differentiator from Simpler Acylpiperidines

The 2‑cyanoacetyl group present in the title compound is a validated synthetic linchpin for constructing diverse heterocyclic libraries. Patent EP0274443B1 demonstrates that heteroaryl 3‑oxopropanenitriles undergo condensation with hydrazines, hydroxylamine, and guanidines to afford pyrazolo[3,4‑d]pyridazines, isoxazolo[5,4‑d]pyridazines, and related fused systems in yields of 60–90% [1]. In contrast, simple acylpiperidine analogues (e.g., acetyl‑ or benzoyl‑piperidines) lack the enolizable methylene and cannot participate in these cyclocondensations at all, representing a binary (0% vs. 60–90%) synthetic difference.

cyanoacetylation heterocyclic synthesis 3‑oxopropanenitrile reactivity

High‑Confidence Application Scenarios for 3-(4-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile Backed by Comparative Evidence


CCR5‑Focused Hit‑Finding and Lead Optimisation Campaigns Requiring Regiochemically Defined Pyrazolylpiperidine Entry Points

The binary activity split between 3‑yl and 5‑yl regioisomers (IC₅₀ 76 nM vs. inactive) [1] makes the title compound the appropriate starting point for medicinal chemistry programs targeting CCR5‑mediated HIV‑1 entry or inflammatory cell migration. Using this single regioisomer avoids false negatives that would arise from regioisomeric mixtures or the 5‑yl isomer.

mPGES‑1 Biochemical and Cellular Profiling When the 3‑Oxopropanenitrile Warhead Is a Prerequisite for Inhibitory Activity

The class‑level SAR from WO2011023812 indicates that compounds retaining the 3‑oxopropanenitrile terminus inhibit mPGES‑1 in the sub‑micromolar range, while amide and acid analogues are substantially weaker [2]. The title compound therefore provides the correct pharmacophoric vector for early‑stage mPGES‑1 inhibitor screening and enzyme‑ligand crystallography efforts.

Parallel Heterocyclic Library Synthesis Exploiting the Active Cyanoacetyl Methylene as a Molecular Switch

The cyanoacetyl group enables condensations with binucleophiles (hydrazines, hydroxylamine, guanidines) that yield fused heterocycles in 60–90% yields [3]. This chemical handle directly supports diversity‑oriented synthesis and structure–activity relationship expansion that cannot be achieved with the common 4‑(pyrazolyl)piperidine free base or its simple alkyl‑acyl derivatives.

Dual‑Mechanism HIV‑1 Antiviral Probes Where Pyrazole‑Piperidine Cores Engage Both CCR5 and Reverse Transcriptase

Published examples of pyrazolylpiperidines (e.g., compound 3 in ACS Med. Chem. Lett. 2015) simultaneously inhibit CCR5‑mediated viral entry and HIV‑1 reverse transcriptase [4]. The title compound’s 3‑oxopropanenitrile tail offers a synthetic entry into analogous dual‑target chemotypes, which are valuable for studying resistance profiles and polypharmacology.

Quote Request

Request a Quote for 3-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.